IWP-O1 is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt signaling proteins. By preventing Wnt secretion, IWP-O1 provides a potent tool for suppressing both canonical (β-catenin dependent) and non-canonical Wnt pathway activity in applications such as stem cell differentiation, developmental biology, and oncology research. Its 1,2,3-triazole core structure contributes to high metabolic stability, a key attribute for in vivo studies.
While other Porcupine inhibitors like LGK974 or related IWP-series analogs exist, they are not functionally interchangeable with IWP-O1. Differences in potency, metabolic stability, and physicochemical properties such as solubility can lead to significant variations in experimental outcomes. For example, a 2.5-fold difference in potency compared to a common substitute like LGK974 necessitates distinct dosing calculations and may alter the therapeutic window in cellular models. Selecting an alternative requires re-validation of concentration-response curves and formulation protocols, as it constitutes a different experimental variable, not a simple material substitution.
IWP-O1 demonstrates exceptional potency in inhibiting Wnt signaling, with a measured EC50 of 80 pM in a Wnt-responsive luciferase reporter cell line (L-Wnt-STF). This is 2.5 times more potent than the widely used investigational Porcupine inhibitor LGK974, which showed an EC50 of 0.2 nM in the same study.
| Evidence Dimension | Wnt Signaling Inhibition (EC50) |
| Target Compound Data | 80 pM |
| Comparator Or Baseline | LGK974: 200 pM (0.2 nM) |
| Quantified Difference | 2.5x more potent than LGK974 |
| Conditions | L-Wnt-STF cell-based luciferase reporter assay. |
Higher potency allows for lower effective concentrations, reducing the risk of off-target effects and minimizing the amount of compound required for experiments.
Compared to earlier generations of Porcupine inhibitors, IWP-O1 was specifically designed for improved metabolic stability. In an ex vivo assay using mouse liver S9 fractions, IWP-O1 showed no degradation after 4 hours of incubation. In mouse plasma, it exhibited a half-life of 130 minutes.
| Evidence Dimension | Metabolic Stability |
| Target Compound Data | No degradation observed after 4 hours (Mouse Liver S9); t1/2 = 130 min (Mouse Plasma) |
| Comparator Or Baseline | Described as 'significantly improved' over previously reported Porcn inhibitors from the same discovery program. |
| Quantified Difference | High stability profile |
| Conditions | Ex vivo incubation with mouse liver S9 fraction; in vivo mouse plasma pharmacokinetics. |
High metabolic stability is critical for achieving consistent and sustained target inhibition in long-term cell culture (e.g., organoids) and is a prerequisite for efficacy in in vivo animal models.
IWP-O1 has a well-characterized solubility profile in dimethyl sulfoxide (DMSO), a standard solvent for preparing high-concentration stock solutions in biological research. Technical datasheets from reputable suppliers report solubility values ranging from 10 mg/mL to 60 mg/mL in DMSO. For example, one source confirms solubility of at least 60 mg/mL (138.73 mM), enabling the preparation of concentrated, clear stock solutions.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | 10-60 mg/mL (e.g., ≥ 60 mg/mL or 138.73 mM) |
| Comparator Or Baseline | General laboratory requirement for high-concentration stock solutions. |
| Quantified Difference | Enables highly concentrated stock solutions |
| Conditions | Standard laboratory solvent (DMSO). |
A defined and high solubility in DMSO is a crucial handling property that ensures reproducible preparation of stock solutions, preventing compound precipitation and inaccurate dosing in experiments.
The picomolar potency of IWP-O1 makes it suitable for applications requiring maximal Wnt pathway suppression with minimal compound concentrations. This reduces the solvent load and lowers the risk of off-target effects in sensitive, long-term 3D cultures like organoids.
Demonstrated metabolic stability in mouse liver fractions and plasma supports the use of IWP-O1 in animal studies where sustained target engagement is necessary to observe a therapeutic or biological effect. Its stability ensures more consistent compound exposure between doses compared to less stable analogs.
A well-defined solubility profile in DMSO allows for the reliable creation of concentrated master stocks for use in automated, high-throughput screening platforms. This ensures accurate and reproducible serial dilutions for generating precise dose-response curves.